molecular formula C12H17BrO B8231843 2-Bromo-4-ethyl-1-isobutoxybenzene

2-Bromo-4-ethyl-1-isobutoxybenzene

Cat. No.: B8231843
M. Wt: 257.17 g/mol
InChI Key: YYURPOBGMUKPHB-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1-isobutoxybenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-1-isobutoxybenzene can be achieved through several methods. One common approach involves the bromination of 4-ethyl-1-isobutoxybenzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-isobutoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-ethyl-1-isobutoxybenzene derivatives.

    Oxidation: Formation of 4-ethyl-1-isobutoxybenzaldehyde or 4-ethyl-1-isobutoxybenzoic acid.

    Reduction: Formation of 4-ethyl-1-isobutoxybenzene.

Scientific Research Applications

2-Bromo-4-ethyl-1-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-isobutoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethyl group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-1-isobutoxybenzene
  • 2-Bromo-4-ethyl-1-methoxybenzene
  • 2-Bromo-4-ethyl-1-butoxybenzene

Uniqueness

2-Bromo-4-ethyl-1-isobutoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the isobutoxy group provides distinct steric and electronic properties, influencing its reactivity and interactions in chemical reactions. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

IUPAC Name

2-bromo-4-ethyl-1-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURPOBGMUKPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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